A-196

Description

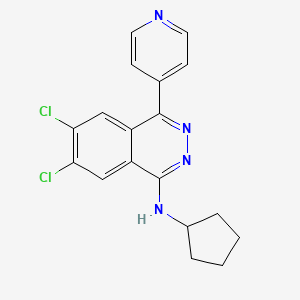

Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloro-N-cyclopentyl-4-pyridin-4-ylphthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4/c19-15-9-13-14(10-16(15)20)18(22-12-3-1-2-4-12)24-23-17(13)11-5-7-21-8-6-11/h5-10,12H,1-4H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGOSOMRWSYAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NN=C(C3=CC(=C(C=C32)Cl)Cl)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of A-196: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-196 is a first-in-class, potent, and selective small molecule inhibitor of the histone methyltransferases SUV420H1 and SUV420H2. Its mechanism of action centers on the substrate-competitive inhibition of these enzymes, leading to a significant modulation of histone H4 lysine 20 (H4K20) methylation states. This activity ultimately impacts critical cellular processes, most notably DNA repair, by impairing the non-homologous end joining (NHEJ) pathway. This guide provides a comprehensive overview of the biochemical and cellular pharmacology of this compound, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism and associated pathways.

Core Mechanism of Action: Inhibition of SUV420H1 and SUV420H2

This compound functions as a substrate-competitive inhibitor of both SUV420H1 and SUV420H2.[1][2] By competing with the histone substrate, this compound effectively blocks the catalytic activity of these enzymes, preventing the transfer of methyl groups to H4K20. This targeted inhibition leads to a global decrease in dimethylated and trimethylated H4K20 (H4K20me2 and H4K20me3) and a corresponding increase in monomethylated H4K20 (H4K20me1).[1][2]

Quantitative Potency and Selectivity

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key potency values.

| Target/Process | Assay Type | Value | Cell Line (if applicable) | Reference |

| SUV420H1 | Biochemical (IC50) | 25 nM | N/A | [2] |

| SUV420H2 | Biochemical (IC50) | 144 nM | N/A | [2] |

| H4K20me1 increase | Cellular (EC50) | 735 nM | U2OS | [2] |

| H4K20me2 decrease | Cellular (EC50) | 262 nM | U2OS | [2] |

| H4K20me3 decrease | Cellular (EC50) | 370 nM | U2OS | [2] |

This compound demonstrates high selectivity for SUV420H1 and SUV420H2, with over 100-fold greater potency against these enzymes compared to other histone methyltransferases and non-epigenetic targets.[3][4]

Signaling Pathway and Cellular Consequences

The inhibition of SUV420H1/H2 by this compound initiates a cascade of events within the cell, primarily affecting chromatin structure and the DNA damage response.

Impact on DNA Repair

A primary consequence of reduced H4K20me2/me3 levels is the impairment of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1] This is evidenced by the inhibition of 53BP1 foci formation at sites of DNA damage following ionizing radiation.[1] this compound does not appear to affect homology-directed repair, highlighting its specific impact on the NHEJ pathway.[1]

Experimental Protocols

The following sections outline the key experimental methodologies used to elucidate the mechanism of action of this compound.

Biochemical Inhibition Assay (Scintillation Proximity Assay)

This assay is employed to determine the in vitro potency (IC50) of this compound against SUV420H1 and SUV420H2.

Methodology:

-

Reaction Mixture: Recombinant SUV420H1 or SUV420H2 enzyme is incubated with a biotinylated histone H4 peptide substrate and the radiolabeled methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), in a suitable assay buffer.

-

Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 1 hour at 30°C).

-

Signal Detection: Streptavidin-coated scintillant-embedded beads are added to the reaction. The biotinylated histone peptide binds to the beads. When a radiolabeled methyl group is transferred to the peptide, the ³H is brought into close proximity to the bead, inducing a detectable light signal.

-

Data Analysis: The reduction in scintillation signal in the presence of this compound is measured, and the IC50 value is calculated from the dose-response curve.

Cellular Histone Methylation Assay (Western Blot)

This method is used to determine the effect of this compound on global histone methylation levels in cells.

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., U2OS) is cultured and treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 48 hours).

-

Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.

-

Protein Quantification: The concentration of the extracted histones is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for H4K20me1, H4K20me2, H4K20me3, and a loading control (e.g., total Histone H4).

-

Signal Detection and Analysis: Following incubation with a suitable secondary antibody, the signal is detected using chemiluminescence. The band intensities are quantified, and the changes in methylation levels relative to the control are determined to calculate EC50 values.

53BP1 Foci Formation Assay (Immunofluorescence)

This assay visualizes the recruitment of the DNA repair protein 53BP1 to sites of DNA double-strand breaks, a key step in NHEJ.

References

- 1. researchgate.net [researchgate.net]

- 2. 5cpr - The novel SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity - Summary - Protein Data Bank Japan [pdbj.org]

- 3. librarysearch.colby.edu [librarysearch.colby.edu]

- 4. CIPSM - The SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity [cipsm.de]

The Guardian of the Genome: Unraveling the Role of SUV4-20 in Maintaining Genomic Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The stability of the genome is paramount for cellular function and organismal health. A complex network of proteins and pathways has evolved to protect the genome from endogenous and exogenous threats. Among the key players in this intricate system are histone methyltransferases, enzymes that post-translationally modify histone proteins, thereby regulating chromatin structure and function. This technical guide delves into the critical role of the Suppressor of Variegation 4-20 Homolog (SUV4-20) enzymes, SUV4-20H1 and SUV4-20H2, in maintaining genomic integrity. We will explore their fundamental enzymatic activities, their crucial function in heterochromatin formation and maintenance, their involvement in the DNA damage response, and the consequences of their dysregulation in diseases such as cancer. This document provides a comprehensive overview of the current understanding of SUV4-20, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a valuable resource for the scientific community.

Introduction: SUV4-20 and the Histone Code

The histone code hypothesis posits that specific post-translational modifications of histone tails act as a signaling platform, recruiting effector proteins to regulate downstream cellular events. A key modification in this code is the methylation of histone H4 at lysine 20 (H4K20). This methylation exists in three states: mono- (H4K20me1), di- (H4K20me2), and tri-methylation (H4K20me3). The SUV4-20 family of enzymes, comprising SUV4-20H1 and SUV4-20H2, are the primary writers of H4K20me2 and H4K20me3, respectively. While H4K20me1 is associated with transcriptional activation, H4K20me2 and particularly H4K20me3 are canonical marks of silent, compacted chromatin, known as heterochromatin.

The structural and functional integrity of the genome relies heavily on the proper establishment and maintenance of these methylation marks. Dysregulation of SUV4-20 activity has been implicated in a range of cellular defects, including impaired DNA repair, chromosome segregation errors, and telomere dysfunction, ultimately contributing to genomic instability, a hallmark of cancer.[1][2][3]

Enzymatic Activity and Regulation of SUV4-20

SUV4-20H1 and SUV4-20H2 are SET domain-containing lysine methyltransferases. Their primary substrate is monomethylated H4K20 (H4K20me1), which is established by the enzyme PR-Set7/SETD8. SUV4-20H1 then catalyzes the conversion of H4K20me1 to H4K20me2, and SUV4-20H2 further methylates H4K20me2 to H4K20me3. This sequential methylation pathway underscores a tightly regulated process for establishing distinct chromatin states.

The activity of SUV4-20 enzymes is regulated by their interaction with other proteins. For instance, SUV4-20H2 is recruited to pericentric heterochromatin through its interaction with Heterochromatin Protein 1 (HP1).[4] This interaction is crucial for the establishment of H4K20me3 at these regions.

Quantitative Data on SUV4-20 Inhibition

The development of small molecule inhibitors has been instrumental in dissecting the functions of SUV4-20. A-196 is a potent and selective inhibitor of both SUV4-20H1 and SUV4-20H2.

| Inhibitor | Target | Biochemical IC50 | Cellular EC50 (H4K20me2 reduction) | Cellular EC50 (H4K20me3 reduction) |

| This compound | SUV4-20H1 | 25 nM[1][2][5] | 262 nM[2][5] | 370 nM[2][5] |

| SUV4-20H2 | 144 nM[1][2][5] |

Role of SUV4-20 in Heterochromatin Maintenance and Genomic Stability

One of the most well-characterized functions of SUV4-20, particularly SUV4-20H2, is its role in the formation and maintenance of constitutive heterochromatin. Pericentric heterochromatin, the dense chromatin flanking centromeres, is highly enriched in H4K20me3. This modification contributes to the compacted state of heterochromatin, which is essential for proper chromosome segregation during mitosis.

SUV4-20 and Cohesin Recruitment

Proper sister chromatid cohesion is vital for accurate chromosome segregation. SUV4-20H2 plays a critical role in this process by facilitating the recruitment of the cohesin complex to pericentric heterochromatin.[6][7] In the absence of SUV4-20, cohesin levels at these regions are substantially reduced, leading to premature sister chromatid separation and genomic instability.[6]

| Genotype | Phenotype | Quantitative Observation |

| Suv4-20h double-knockout | Reduced Cohesin at Pericentric Heterochromatin | Substantially reduced levels of the cohesin subunit Smc3 at major satellite repeats as determined by ChIP.[3][6] |

| Suv4-20h double-knockout | Increased Mitotic Defects | ~8% of anaphase cells show bridges or lagging chromosomes, compared to ~2% in wild-type cells.[8] |

SUV4-20 and Telomere Integrity

Telomeres, the protective caps at the ends of chromosomes, are also characterized by a heterochromatic structure. SUV4-20 enzymes contribute to the establishment of H4K20me3 at telomeric and subtelomeric regions.[9] Loss of SUV4-20 function leads to telomere elongation and an increased frequency of telomere recombination, highlighting a role for SUV4-20 in maintaining telomere homeostasis.[10]

SUV4-20 in the DNA Damage Response

Beyond its structural role in heterochromatin, H4K20 methylation is intimately involved in the DNA damage response (DDR). H4K20me2, in particular, serves as a binding platform for the DNA damage checkpoint protein 53BP1.

The 53BP1 Pathway and Non-Homologous End Joining (NHEJ)

Upon DNA double-strand break (DSB) induction, 53BP1 is recruited to the sites of damage, where it promotes the non-homologous end joining (NHEJ) pathway of DNA repair. This recruitment is dependent on the recognition of H4K20me2 by the Tudor domain of 53BP1. Inhibition of SUV4-20 activity with this compound has been shown to impair 53BP1 foci formation at sites of DNA damage, thereby compromising NHEJ-mediated repair.[6][8]

| Treatment | Effect on DNA Repair | Quantitative Observation |

| This compound (SUV4-20 inhibitor) | Inhibition of 53BP1 foci formation | This compound treatment leads to a reduction in the number of 53BP1 foci following ionizing radiation.[6][11] |

| This compound (SUV4-20 inhibitor) | Reduced NHEJ efficiency | This compound reduces the efficiency of NHEJ-mediated DNA break repair.[6] |

SUV4-20 and DNA Replication Stress

Recent evidence suggests a role for SUV4-20 in managing DNA replication stress.[3][5] The ectopic expression of SUV4-20H2 can lead to replication stress and an S-phase arrest, suggesting that the precise regulation of H4K20me3 levels is critical for the timely progression of DNA replication.[5]

SUV4-20 in Cancer and as a Therapeutic Target

Given its central role in maintaining genomic integrity, it is not surprising that dysregulation of SUV4-20 is frequently observed in cancer. The expression of SUV4-20H2 is altered in various malignancies, and both loss and overexpression have been linked to tumorigenesis, depending on the cancer type.[7][8] For instance, reduced levels of H4K20me3 are associated with poor prognosis in breast cancer and are linked to increased invasive activity.[12]

The dependence of certain cancer cells on specific DNA repair pathways opens up therapeutic avenues. Inhibiting SUV4-20 could potentially sensitize cancer cells that rely on NHEJ to DNA damaging agents.

Gene Expression Changes upon SUV4-20H2 Knockdown

To understand the downstream consequences of SUV4-20H2 loss, RNA-sequencing (RNA-seq) has been employed to identify differentially expressed genes. Knockdown of SUV4-20H2 in osteosarcoma cells leads to the dysregulation of multiple signaling pathways, including MAPK and p53 pathways.[13]

| Gene | Regulation upon SUV420H2 knockdown | Validated by RT-qPCR |

| Upregulated | ||

| Example Gene 1 | Up | Yes |

| Example Gene 2 | Up | Yes |

| Downregulated | ||

| Example Gene 3 | Down | Yes |

| Example Gene 4 | Down | Yes |

| (Note: This is a representative table. The original paper (Piao et al., 2020) should be consulted for the complete list of differentially expressed genes)[13] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the function of SUV4-20.

In Vitro Histone Methyltransferase (HMT) Assay

This assay is used to determine the enzymatic activity and substrate specificity of SUV4-20 enzymes.

Protocol Overview:

-

Enzyme and Substrate Preparation: Recombinant SUV4-20H1 or SUV4-20H2 and histone H4 peptides (unmethylated, me1, me2, or me3) are prepared.

-

Reaction Setup: The enzyme is incubated with the histone substrate in the presence of the methyl donor, S-adenosylmethionine (SAM), often radiolabeled ([³H]-SAM).

-

Reaction Incubation: The reaction is incubated at 30°C for a defined period.

-

Detection of Methylation: The incorporation of the methyl group is detected. For radiolabeled SAM, this can be done by spotting the reaction onto P81 phosphocellulose paper, washing away unincorporated [³H]-SAM, and measuring the retained radioactivity using a scintillation counter. Alternatively, non-radioactive methods using specific antibodies to detect the methylated product can be employed (e.g., ELISA or Western blot).[9][14]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic localization of SUV4-20 enzymes or the distribution of H4K20 methylation marks.

Protocol Overview:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments, typically by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., SUV4-20H2) or the histone modification (e.g., H4K20me3) is used to immunoprecipitate the chromatin fragments.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to assess enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide mapping.[15][16][17]

DNA Fiber Analysis

This technique is used to visualize and measure various parameters of DNA replication at the single-molecule level.

Protocol Overview:

-

Pulse Labeling: Actively replicating cells are sequentially pulsed with two different halogenated nucleotides (e.g., IdU and CldU).

-

Cell Lysis and DNA Spreading: Cells are lysed, and the DNA is stretched onto a glass slide.

-

Immunodetection: The incorporated nucleotides are detected using specific antibodies conjugated to different fluorophores.

-

Microscopy and Analysis: The fluorescently labeled DNA fibers are visualized using fluorescence microscopy, and the lengths of the labeled tracks are measured to determine replication fork speed, origin firing, and other replication dynamics.[4][13][18]

Visualizing SUV4-20 Pathways and Workflows

Caption: Role of SUV4-20H1 and H4K20me2 in the 53BP1-mediated DNA damage response.

Conclusion

The SUV4-20 histone methyltransferases are indispensable guardians of genomic integrity. Through their precise control of H4K20 methylation, they orchestrate the formation of silent heterochromatin, ensure the fidelity of chromosome segregation, and play a direct role in the DNA damage response. The growing body of evidence linking SUV4-20 dysregulation to cancer underscores their importance in human health and disease. The development of specific inhibitors like this compound provides powerful tools to further probe their functions and explore their potential as therapeutic targets. Future research will undoubtedly continue to unravel the complex regulatory networks in which SUV4-20 enzymes operate, providing deeper insights into the maintenance of a stable genome.

References

- 1. Targets for repair: detecting and quantifying DNA damage with fluorescence-based methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of radiation-induced DNA double strand break repair foci to evaluate and predict biological responses to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SUV4-20H Histone Methyltransferases in Health and Disease [mdpi.com]

- 4. The histone methyltransferase SUV420H2 and Heterochromatin Proteins HP1 interact but show different dynamic behaviours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SUV4-20 activity in the preimplantation mouse embryo controls timely replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Impact of Histone Lysine Methyltransferase SUV4-20H2 on Cancer Onset and Progression with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Histone 4 lysine 20 tri-methylation: a key epigenetic regulator in chromatin structure and disease [frontiersin.org]

- 10. Suv4-20h deficiency results in telomere elongation and derepression of telomere recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Loss of histone H4K20 trimethylation predicts poor prognosis in breast cancer and is associated with invasive activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. genecards.org [genecards.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Impact of Histone H4 Lysine 20 Methylation on 53BP1 Responses to Chromosomal Double Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating Histone Methyltransferases with A-196

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-196 is a potent and selective chemical probe for the study of histone methyltransferases SUV420H1 and SUV420H2. As a substrate-competitive inhibitor, this compound provides a powerful tool to investigate the roles of these enzymes and their catalyzed histone mark, H4K20 methylation, in various biological processes, most notably in the maintenance of genomic integrity through the regulation of DNA repair pathways. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed protocols for its use in key experiments, and a summary of its selectivity profile. The information presented herein is intended to enable researchers to effectively utilize this compound as a tool to explore the functions of SUV4-20 enzymes in health and disease.

Introduction to this compound

This compound is a first-in-class small molecule inhibitor of the histone methyltransferases SUV420H1 and SUV420H2.[1][2] These enzymes are responsible for the di- and tri-methylation of histone H4 at lysine 20 (H4K20me2 and H4K20me3, respectively), epigenetic marks that play crucial roles in chromatin compaction, DNA replication, and the DNA damage response. By competitively inhibiting the binding of the histone substrate to the enzyme, this compound effectively reduces the levels of H4K20me2 and H4K20me3, leading to a concomitant increase in the monomethylated state (H4K20me1).[1][2] This modulation of histone methylation provides a means to study the downstream cellular consequences of inhibiting SUV4-20 activity. A significant application of this compound has been in elucidating the role of H4K20 methylation in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and cellular effects.

Table 1: In Vitro Potency of this compound against SUV4-20 Enzymes

| Target Enzyme | IC50 (nM) |

| SUV420H1 | 25 |

| SUV420H2 | 144 |

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Table 2: Cellular Activity of this compound in U2OS Cells (48-hour treatment)

| Histone Mark | EC50 (nM) | Effect |

| H4K20me1 | 735 | Increase |

| H4K20me2 | 262 | Decrease |

| H4K20me3 | 370 | Decrease |

Data sourced from MedchemExpress.[1]

Table 3: Selectivity Profile of this compound

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

In Vitro Histone Methyltransferase Assay (Scintillation Proximity Assay)

This assay measures the enzymatic activity of SUV4-20 and the inhibitory effect of this compound by quantifying the transfer of a radiolabeled methyl group to a histone substrate.

Materials:

-

Recombinant human SUV420H1 or SUV420H2

-

Biotinylated H4 peptide (1-21) substrate

-

S-(adenosyl-L-methionine) [³H-SAM] (radiolabeled methyl donor)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Streptavidin-coated SPA beads

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add assay buffer, SUV420H1/H2 enzyme, and the biotinylated H4 peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding [³H-SAM].

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

-

Terminate the reaction by adding a stop solution containing unlabeled SAM and streptavidin-coated SPA beads.

-

Incubate the plate for at least 30 minutes to allow the biotinylated peptide to bind to the SPA beads.

-

Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [³H]-methylated peptide.

-

Calculate IC50 values by plotting the percentage of inhibition against the log concentration of this compound.

Cellular Histone Methylation Analysis (Western Blot)

This protocol details the detection of changes in H4K20 methylation states in cells treated with this compound.

Materials:

-

U2OS cells (or other suitable cell line)

-

This compound

-

Cell culture medium and supplements

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H4K20me1, anti-H4K20me2, anti-H4K20me3, and anti-total Histone H4 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed U2OS cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) or DMSO for 48 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of methylated H4K20 to total Histone H4.

DNA Damage Response Analysis (53BP1 Foci Formation by Immunofluorescence)

This method visualizes and quantifies the formation of 53BP1 foci at sites of DNA double-strand breaks, a process inhibited by this compound.

Materials:

-

U2OS cells grown on coverslips

-

This compound

-

Source of ionizing radiation (IR) (e.g., X-ray irradiator)

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-53BP1

-

Alexa Fluor-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed U2OS cells on coverslips in a multi-well plate.

-

Pre-treat the cells with this compound or DMSO for a specified time (e.g., 24-48 hours).

-

Induce DNA double-strand breaks by exposing the cells to a controlled dose of ionizing radiation (e.g., 2-10 Gy).

-

Allow the cells to recover for a short period (e.g., 1-2 hours) to allow for foci formation.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-53BP1 antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells with PBS and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the number of 53BP1 foci per nucleus using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the investigation of histone methyltransferases with this compound.

Caption: Role of SUV4-20 in the NHEJ pathway and its inhibition by this compound.

Caption: Experimental workflow for investigating this compound activity.

Conclusion

This compound is an indispensable tool for probing the functions of SUV420H1 and SUV420H2. Its high potency and selectivity, combined with its demonstrated cellular activity, make it suitable for a wide range of in vitro and cell-based assays. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this compound in dissecting the roles of H4K20 methylation in genome stability and other fundamental cellular processes. Further investigation into its broader selectivity profile will continue to refine its application as a chemical probe.

References

A-196 (Acalabrutinib): A Technical Overview of a Second-Generation BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-196, scientifically known as Acalabrutinib (formerly ACP-196), is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It was rationally designed to be more potent and selective than the first-in-class BTK inhibitor, ibrutinib, thereby minimizing off-target effects.[1][2] Acalabrutinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][3] This targeted mechanism disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1] This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of Acalabrutinib.

Quantitative Data Summary

The following tables summarize the key quantitative data for Acalabrutinib, including its biochemical potency, cellular activity, and selectivity profile against various kinases.

Table 1: Biochemical and Cellular Activity of Acalabrutinib (this compound)

| Parameter | Value | Cell/System | Reference |

| BTK IC50 | 3 nM | Purified BTK enzyme | [1] |

| CD69 B-cell activation EC50 | 8 nM | Human whole-blood | [1] |

Table 2: Kinase Selectivity Profile of Acalabrutinib (this compound) vs. Ibrutinib

| Kinase | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Reference |

| BTK | 3 | Not specified in this context | [1] |

| ITK | >1000 | Not specified in this context | [1] |

| EGFR | >1000 | Not specified in this context | [1] |

| ERBB2 | >1000 | Not specified in this context | [1] |

| ERBB4 | >1000 | Not specified in this context | [1] |

| JAK3 | >1000 | Not specified in this context | [1] |

| BLK | >1000 | Not specified in this context | [1] |

| FGR | >1000 | Not specified in this context | [1] |

| FYN | >1000 | Not specified in this context | [1] |

| HCK | >1000 | Not specified in this context | [1] |

| LCK | >1000 | Not specified in this context | [1] |

| LYN | >1000 | Not specified in this context | [1] |

| SRC | >1000 | Not specified in this context | [1] |

| YES1 | >1000 | Not specified in this context | [1] |

| TEC | Minimal activity at 1000 nM | Completely suppressed at 1000 nM | [1] |

Experimental Protocols

Kinase Inhibition Assay (Biochemical IC50 Determination)

This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC50) of Acalabrutinib against purified BTK.

-

Reagents and Materials:

-

Purified recombinant human BTK enzyme.

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

ATP and a suitable peptide substrate (e.g., a poly-Glu,Tyr peptide).

-

Acalabrutinib (this compound) serially diluted in DMSO.

-

A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).

-

384-well plates.

-

-

Procedure:

-

Add 5 µL of kinase buffer containing the BTK enzyme to each well of a 384-well plate.

-

Add 50 nL of serially diluted Acalabrutinib or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the Acalabrutinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular B-cell Activation Assay (CD69 Expression)

This protocol describes a method to assess the functional activity of Acalabrutinib in a cellular context by measuring the inhibition of B-cell activation.

-

Reagents and Materials:

-

Freshly isolated human peripheral blood mononuclear cells (PBMCs) or whole blood.

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum.

-

B-cell activator (e.g., anti-IgM antibody).

-

Acalabrutinib (this compound) serially diluted in DMSO.

-

Fluorescently labeled antibodies against human CD19 (B-cell marker) and CD69 (activation marker).

-

Flow cytometer.

-

-

Procedure:

-

Pre-incubate PBMCs or whole blood with serially diluted Acalabrutinib or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.

-

Stimulate the B-cells by adding a B-cell activator (e.g., anti-IgM).

-

Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

-

Stain the cells with fluorescently labeled anti-CD19 and anti-CD69 antibodies.

-

Analyze the cells by flow cytometry, gating on the CD19-positive B-cell population.

-

Determine the percentage of CD69-positive B-cells in each treatment condition.

-

Plot the percentage of inhibition of CD69 expression against the logarithm of the Acalabrutinib concentration and fit the data to determine the EC50 value.

-

Visualizations

Signaling Pathway Diagram

Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound (Acalabrutinib) on BTK.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the development of a targeted kinase inhibitor like this compound.

References

A-196: A Deep Dive into its Impact on DNA Damage Response Pathways

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

NEW YORK, October 28, 2025 – A-196, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), is demonstrating significant potential in oncology research through its ability to induce DNA damage and activate the DNA damage response (DDR) pathways in cancer cells. This in-depth technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its impact on critical signaling pathways, and offers detailed experimental protocols and quantitative data to support further investigation and drug development.

The overexpression of PRMT5 is a known characteristic of various cancers and is often correlated with disease progression and a poorer prognosis.[1] By inhibiting PRMT5, this compound disrupts essential cellular processes, leading to a cascade of events that culminate in cell cycle arrest and apoptosis, the programmed death of cancer cells.

Core Mechanism: Induction of DNA Damage and DDR Activation

This compound's primary mechanism of action involves the inhibition of PRMT5, which in turn leads to the downregulation of genes crucial for DNA damage repair.[2] This suppression of DDR genes, including BRCA1/2, RAD51, and ATM, is achieved through epigenetic modifications and alterations in alternative splicing.[1][2] The resulting accumulation of DNA damage triggers a robust cellular response.

This response is primarily mediated by the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases, which act as central sensors of DNA damage.[3] Upon detecting DNA lesions, these kinases initiate a signaling cascade that activates downstream effector proteins, including the checkpoint kinases CHK1 and CHK2. This activation ultimately orchestrates a halt in the cell cycle, providing an opportunity for DNA repair. However, if the damage is too extensive, the cell is directed towards apoptosis.

Key Signaling Pathways Affected by this compound

The following diagram illustrates the central signaling pathway impacted by this compound:

Caption: this compound inhibits PRMT5, leading to DDR gene downregulation and DNA damage, which activates the ATM/ATR-CHK1/CHK2 pathway, resulting in cell cycle arrest and apoptosis.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on various cellular parameters, providing a clear comparison for researchers.

| Parameter | Cell Line | This compound Concentration | Observed Effect |

| DDR Gene Expression (mRNA levels) | Ovarian Cancer Cells | 100 nM | Significant downregulation of BRCA1, RAD51, ATM |

| H4R3me2s on DDR Gene Promoters | Breast Cancer Cells | 100 nM | Reduced presence of this activating mark |

| γH2AX Foci Formation (DNA Damage Marker) | Various Cancer Cell Lines | 50-200 nM | Dose-dependent increase in γH2AX foci |

| CHK1 Phosphorylation (Ser345) | Leukemia Cells | 100 nM | Increased phosphorylation, indicating pathway activation |

| Cell Viability | MTAP-deleted Cancer Cells | 10-100 nM | Selective and potent reduction in cell viability |

| Apoptosis (Annexin V staining) | Breast Cancer Cells | 100 nM | Significant increase in apoptotic cells |

| Synergistic Effect with PARP Inhibitors | Ovarian Cancer Xenografts | Combination Therapy | Potent inhibition of tumor growth |

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Western Blotting for DDR Protein Phosphorylation

This protocol is designed to assess the activation of key DDR proteins like ATM and CHK1.

Caption: A streamlined workflow for detecting protein phosphorylation via Western blotting.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified time.

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phosphorylated and total DDR proteins. Subsequently, incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence for DNA Damage Foci

This protocol allows for the visualization and quantification of DNA damage markers like γH2AX.

Caption: Step-by-step protocol for visualizing DNA damage foci using immunofluorescence.

Methodology:

-

Cell Preparation: Grow cells on glass coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100 to allow antibody access to intracellular targets.

-

Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against a DNA damage marker (e.g., γH2AX). After washing, incubate with a fluorescently-labeled secondary antibody.

-

Imaging and Analysis: Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei. Acquire images using a fluorescence microscope and quantify the number and intensity of foci per cell using image analysis software.

Therapeutic Implications and Future Directions

The ability of this compound to induce DNA damage and activate the DDR pathway highlights its potential as a standalone anticancer agent. Furthermore, its mechanism of action suggests promising synergistic combinations with other therapies that target DNA repair, such as PARP inhibitors.[1][2] The combination of this compound with PARP inhibitors has demonstrated synergistic suppression of cancer cell proliferation and tumor growth, including in PARP inhibitor-resistant models.[1][2]

Future research should focus on further elucidating the intricate molecular details of this compound's effects on various DNA repair sub-pathways and exploring its efficacy in a broader range of cancer types. The development of predictive biomarkers to identify patients most likely to respond to this compound therapy will be crucial for its successful clinical translation.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and investigate the significant impact of this compound on DNA damage response pathways. The provided data and protocols are intended to accelerate research and development efforts in this promising area of oncology.

References

Cellular Targets and Pathways Affected by A-196 (Acalabrutinib): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-196, also known as Acalabrutinib, is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is an orally available therapeutic agent with potent antineoplastic activity, particularly in B-cell malignancies.[2] Acalabrutinib was designed to offer improved selectivity compared to the first-generation BTK inhibitor, ibrutinib, thereby minimizing off-target effects and associated adverse events.[1][3][4] This technical guide provides a comprehensive overview of the cellular targets and signaling pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Primary Cellular Target: Bruton's Tyrosine Kinase (BTK)

The primary cellular target of this compound is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. This compound acts as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding domain of BTK. This covalent modification permanently inactivates the kinase, blocking its downstream signaling functions.

Kinase Selectivity Profile

A key feature of this compound is its high selectivity for BTK with minimal inhibition of other kinases, which is believed to contribute to its favorable safety profile. The table below summarizes the half-maximal inhibitory concentrations (IC50) of Acalabrutinib and its active metabolite, ACP-5862, against a panel of kinases containing a cysteine residue homologous to Cys481 in BTK.

| Kinase | Acalabrutinib IC50 (nM) | ACP-5862 (metabolite) IC50 (nM) |

| BTK | 3 | 5 |

| BMX | 58 | 15 |

| ERBB4 | 19 | 343 |

| TEC | 139 | 345 |

| BRK (PTK6) | 1600 | 150 |

| ERBB2 | >1000 | >1000 |

| LIMK1 | 190 | 400 |

| MEK5 | 930 | 69 |

| TXK | 540 | 1100 |

Data sourced from FDA regulatory documents.[5]

Affected Signaling Pathways

By inhibiting BTK, this compound primarily disrupts the B-cell receptor (BCR) signaling pathway. This pathway is constitutively active in many B-cell malignancies and is essential for their survival and proliferation.

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding, the BCR initiates a signaling cascade that is heavily dependent on BTK. This compound's inhibition of BTK interrupts this cascade, leading to the downregulation of several key downstream signaling molecules. This includes the inhibition of phospholipase C gamma 2 (PLCγ2), protein kinase B (AKT), and the mitogen-activated protein kinase (MAPK) pathway, evidenced by reduced phosphorylation of extracellular signal-regulated kinase (ERK).

Caption: this compound inhibits BTK, disrupting the BCR signaling cascade.

Cellular Effects of this compound

The inhibition of BTK and the BCR signaling pathway by this compound translates into significant cellular effects, primarily the induction of apoptosis and the inhibition of proliferation in malignant B-cells.

Induction of Apoptosis

This compound has been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells. This is a key mechanism of its anti-tumor activity. A common method to assess apoptosis is through the detection of cleaved Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.

Inhibition of Cell Proliferation

By blocking pro-survival signals emanating from the BCR, this compound effectively inhibits the proliferation of malignant B-cells. This effect can be quantified through various cell viability and proliferation assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

BTK Target Occupancy Assay

This assay measures the percentage of BTK molecules that are covalently bound by this compound in a cell population.

Caption: Workflow for determining BTK occupancy by this compound.

Protocol:

-

Cell Lysis: Peripheral blood mononuclear cells (PBMCs) are lysed using a buffer containing a protease inhibitor cocktail to obtain total protein extracts.[2]

-

Probe Incubation: The cell lysate is incubated with a biotinylated derivative of this compound (e.g., ACP-4016) which will bind to any unoccupied BTK.[6] A saturating concentration of this compound is added to a parallel sample to serve as a negative control.[6]

-

ELISA:

-

96-well plates are coated with an anti-BTK antibody.[2]

-

The cell lysates (with and without the probe) are added to the wells to allow the capture of BTK.

-

The plates are washed, and Streptavidin-Horseradish Peroxidase (HRP) is added to bind to the biotinylated probe.

-

A chemiluminescent substrate is added, and the resulting luminescence is measured using a plate reader.

-

-

Calculation: The percentage of BTK occupancy is calculated by comparing the signal from the treated sample to the signals from the untreated and fully inhibited controls.

Apoptosis Assay by Flow Cytometry (Cleaved PARP)

This method quantifies the percentage of apoptotic cells by detecting an intracellular marker of apoptosis, cleaved PARP.

Caption: Workflow for assessing apoptosis via cleaved PARP detection.

Protocol:

-

Cell Treatment: Culture CLL cells in the presence of varying concentrations of this compound or a vehicle control for a specified period (e.g., 48 hours).

-

Cell Staining:

-

Harvest and wash the cells.

-

Fix and permeabilize the cells using a commercially available kit (e.g., BD Cytofix/Perm™).[7]

-

Incubate the cells with a fluorescently labeled antibody specific for cleaved PARP.

-

Co-stain with an antibody against a B-cell surface marker, such as CD19, to specifically gate on the B-cell population.

-

-

Flow Cytometry:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data to determine the percentage of CD19-positive cells that are also positive for cleaved PARP.

-

Western Blotting for Phosphorylated Signaling Proteins

This technique is used to detect the phosphorylation status of key proteins in the BCR signaling pathway, providing a measure of pathway inhibition by this compound.

Protocol:

-

Cell Treatment and Lysis: Treat cells (e.g., CLL cells or relevant B-cell lines) with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-BTK (Y223), p-PLCγ2, p-ERK, p-AKT) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.[8]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total forms of the proteins to confirm equal loading.

Conclusion

This compound (Acalabrutinib) is a potent and selective irreversible inhibitor of BTK. Its primary mechanism of action is the disruption of the B-cell receptor signaling pathway, which leads to the induction of apoptosis and inhibition of proliferation in malignant B-cells. The high selectivity of this compound for BTK is a key differentiator from first-generation inhibitors and is associated with a favorable clinical safety profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other BTK inhibitors in both preclinical and clinical research settings.

References

- 1. Acalabrutinib and Its Therapeutic Potential in the Treatment of Chronic Lymphocytic Leukemia: A Short Review on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. epigentek.com [epigentek.com]

- 7. youtube.com [youtube.com]

- 8. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]

The Epigenetic Architects: A Technical Guide to SUV420H1 and SUV420H2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the epigenetic roles of two key histone methyltransferases, SUV420H1 and SUV420H2. These enzymes are critical regulators of chromatin structure and gene expression, primarily through their catalysis of methylation on histone H4 at lysine 20 (H4K20). Dysregulation of their activity is implicated in a range of diseases, including cancer, making them promising targets for therapeutic intervention. This document details their biochemical functions, roles in cellular processes, and involvement in disease, alongside detailed experimental protocols for their study.

Core Functions and Substrate Specificity

SUV420H1 and SUV420H2 are highly homologous SET domain-containing enzymes responsible for di- and tri-methylation of H4K20, respectively. These modifications play a crucial role in the establishment and maintenance of heterochromatin, transcriptional silencing, DNA damage repair, and cell cycle regulation. While both enzymes act on H4K20, they have distinct roles and substrate preferences. SUV420H1 is the primary enzyme responsible for converting monomethylated H4K20 (H4K20me1) to the dimethylated state (H4K20me2). Subsequently, SUV420H2 acts on H4K20me2 to catalyze the formation of trimethylated H4K20 (H4K20me3), a hallmark of constitutive heterochromatin.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic activity and cellular effects of SUV420H1 and SUV420H2.

Table 1: Enzyme Kinetics of SUV420H1 and SUV420H2

| Enzyme | Substrate | Km | kcat | Vmax (nmoles CH3/min/µmole protein) | Reference |

| SUV420H1 (61-327) | H4K20me1 peptide | Similar to SUV420H2 | ~1.0 min-1 | ~1100 | [1] |

| SUV420H2 (1-168) | H4K20me1 peptide | Similar to SUV420H1 | ~1.5 min-1 | ~1500 | [1] |

| SUV420H1 | H2A/H4KC20me1 nucleosomes | Similar for both substrates | - | - | [2] |

| SUV420H1 | H2A.Z/H4KC20me1 nucleosomes | Similar for both substrates | Higher than H2A nucleosomes | - | [2] |

Table 2: Effects of SUV420H2 Knockout on Histone Methylation and Gene Expression

| Condition | Effect | Fold Change | Cell Type | Reference |

| SUV420H2 Knockout | Decrease in global H4K20me3 levels | Near-complete loss | Embryonic Stem (ES) cells | [3] |

| SUV420H2 Knockout | Differentially expressed genes | 3710 genes with >1.5-fold change | Embryonic Stem (ES) cells | |

| SUV420H2 Depletion | Downregulation of SUV420H2 mRNA | Substantial reduction | HOS (osteosarcoma) cells | [4] |

| SUV420H2 Depletion | Upregulated genes | 205 genes with >2-fold change | HOS (osteosarcoma) cells | [4] |

| SUV420H2 Depletion | Downregulated genes | 302 genes with >2-fold change | HOS (osteosarcoma) cells | [4] |

| Vorinostat Treatment | Decrease in SUV420H1 expression | 1.3-fold | HeLa TI cells | [5] |

| Vorinostat Treatment | Decrease in SUV420H2 expression | 1.5-fold | HeLa TI cells | [5] |

Signaling Pathways and Regulatory Networks

The activity of SUV420H1 and SUV420H2 is intricately linked to other epigenetic modifications and signaling pathways, most notably in the formation of heterochromatin. The trimethylation of histone H3 at lysine 9 (H3K9me3) by enzymes like SUV39H1/2 creates a binding site for Heterochromatin Protein 1 (HP1). HP1, in turn, recruits SUV420H1 and SUV420H2 to these regions, leading to the subsequent methylation of H4K20 and the stabilization of the heterochromatic state.[5] This positive feedback loop is essential for maintaining genome integrity and silencing repetitive elements.

References

- 1. A novel route to product specificity in the Suv4-20 family of histone H4K20 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic and non-catalytic mechanisms of histone H4 lysine 20 methyltransferase SUV420H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H4K20me3 methyltransferase SUV420H2 shapes the chromatin landscape of pluripotent embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for A-196 as a Potential Modulator of 53BP1 Foci Formation

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on utilizing A-196, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor, to potentially modulate the formation of 53BP1 foci in response to DNA damage. While this compound does not directly inhibit 53BP1, its impact on the p38α MAPK signaling pathway may indirectly influence the DNA damage response (DDR) and, consequently, the assembly of 53BP1 at sites of DNA double-strand breaks (DSBs).

The protocols outlined below are designed to investigate the indirect effect of this compound on 53BP1 foci formation, a critical step in the non-homologous end joining (NHEJ) DNA repair pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound, which are essential for designing experiments to probe its effects on cellular signaling and the DNA damage response.

| Parameter | Value | Cell Line | Notes |

| IC₅₀ (p38α) | 2 nM | Biochemical Assay | Potency of this compound against isolated p38α enzyme. |

| IC₅₀ (p38β) | 33 nM | Biochemical Assay | Demonstrates selectivity for p38α over p38β. |

| Cellular IC₅₀ | 28 nM | U937 cells | Inhibition of TNFα-induced IL-6 production. This indicates the concentration needed for cellular activity. |

| Recommended Working Concentration | 1 - 10 µM | Various | This concentration range is often used to ensure complete inhibition of p38α in cell-based assays. |

| Solubility | >50 mg/mL in DMSO | N/A | This compound is highly soluble in DMSO for stock solution preparation. |

Experimental Protocols

General Cell Culture and Drug Treatment

This protocol describes the general procedure for culturing cells and treating them with this compound prior to inducing DNA damage.

Materials:

-

Cell line of interest (e.g., U2OS, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (Tocris Bioscience, Cat. No. 4637 or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

DNA damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation source)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or coverslips

Procedure:

-

Cell Seeding: Plate cells onto appropriate culture vessels (e.g., 6-well plates with coverslips for immunofluorescence) at a density that will result in 70-80% confluency on the day of the experiment.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

-

Pre-treatment with this compound: One hour prior to inducing DNA damage, replace the culture medium with medium containing the desired concentration of this compound or a vehicle control (DMSO). Incubate the cells at 37°C and 5% CO₂.

-

Induction of DNA Damage:

-

Chemical Induction: Add the DNA damaging agent (e.g., 10 µM Etoposide) directly to the this compound-containing medium.

-

Ionizing Radiation (IR): Transport plates to an irradiator and expose cells to the desired dose of IR (e.g., 2-10 Gy).

-

-

Post-incubation: Return the cells to the incubator for the desired time points (e.g., 1, 4, or 24 hours) to allow for 53BP1 foci formation.

Immunofluorescence Staining for 53BP1 Foci

This protocol details the steps for visualizing 53BP1 foci using immunofluorescence microscopy.

Materials:

-

Treated cells on coverslips (from Protocol 1)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: Rabbit anti-53BP1 (e.g., Novus Biologicals, NB100-304)

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (or other appropriate fluorophore)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Fixation: Wash the cells once with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-53BP1 antibody in blocking buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash the cells three times with PBS. Stain the nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.

-

Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using a mounting medium.

-

Imaging: Visualize the slides using a fluorescence microscope. Capture images of multiple fields of view for each condition.

Quantification of 53BP1 Foci

This protocol outlines the process for quantifying the number of 53BP1 foci per cell.

Materials:

-

Fluorescence microscope images from Protocol 2

-

Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

-

Image Acquisition: Acquire images using consistent settings for all experimental conditions.

-

Image Analysis:

-

Open the images in the analysis software.

-

Use the DAPI channel to define the nuclear area of each cell.

-

Use the channel corresponding to the 53BP1 stain (e.g., Alexa Fluor 488) to count the number of distinct foci within each nucleus.

-

Set a consistent threshold for foci intensity and size to ensure unbiased counting.

-

-

Data Analysis:

-

Count the number of foci in at least 50-100 cells per condition.

-

Calculate the average number of foci per cell for each treatment group.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences between the this compound treated groups and the control group.

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed indirect mechanism by which this compound, through the inhibition of p38α MAPK, may influence the DNA damage response pathway leading to the formation of 53BP1 foci.

Caption: Proposed indirect modulation of 53BP1 foci by this compound via p38α MAPK inhibition.

Experimental Workflow Diagram

This diagram provides a visual representation of the experimental workflow for assessing the effect of this compound on 53BP1 foci formation.

Application Notes and Protocols for Non-Homologous End Joining (NHEJ) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction to Non-Homologous End Joining (NHEJ)

Non-homologous end joining (NHEJ) is a major pathway for the repair of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[1] Unlike homology-directed repair (HDR), NHEJ can function throughout the cell cycle and does not require a homologous template to ligate broken DNA ends.[2] The core of the canonical NHEJ (c-NHEJ) pathway is initiated by the binding of the Ku70/80 heterodimer to the DNA ends, which then recruits the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs).[1] This forms the active DNA-PK holoenzyme, which serves as a scaffold for the recruitment of other NHEJ factors, including XRCC4, XLF, and DNA Ligase IV, to process and ligate the broken ends.[1]

Due to its role in repairing DNA damage, the NHEJ pathway is a critical survival mechanism for cancer cells, which often have defects in other DNA repair pathways.[3] Inhibition of NHEJ can therefore sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[4] DNA-PK is a key target for the development of inhibitors to block the NHEJ pathway.[5][6]

While the specific compound "A-196" was not identified in publicly available literature as an NHEJ inhibitor, this document provides a detailed protocol for evaluating inhibitors of the NHEJ pathway using a representative DNA-PK inhibitor.

Quantitative Data: Potency of Representative DNA-PK Inhibitors

The following table summarizes the in vitro potency of several known DNA-PK inhibitors. This data is provided for comparative purposes when evaluating novel inhibitors.

| Compound Name | Target(s) | IC50 (nM) | Reference |

| AZD7648 | DNA-PK | 0.6 | [7][8] |

| KU-57788 (NU7441) | DNA-PK, PI3K, mTOR | 14 | [7] |

| PI-103 | PI3K, mTOR, DNA-PK | 2 (for DNA-PK) | [6] |

| NU 7026 | DNA-PK, PI3K | 230 | [6][7] |

| LY294002 | PI3K, DNA-PK, CK2 | 1400 (for DNA-PK) | [6][9] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Canonical Non-Homologous End Joining (NHEJ) Pathway.

Caption: Cell-Based NHEJ Assay Workflow.

Detailed Experimental Protocol: Cell-Based NHEJ Reporter Assay

This protocol describes a cell-based assay to quantify the efficiency of NHEJ in the presence of an inhibitor. The assay utilizes a reporter cell line that expresses Green Fluorescent Protein (GFP) upon successful NHEJ-mediated repair of a specific DNA double-strand break.

1. Materials and Reagents

-

Cell Line: U2OS-NHEJ-GFP reporter cell line (or other suitable cell line with an integrated NHEJ reporter cassette, such as EJ5-GFP).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin) if required for reporter maintenance.

-

Test Compound: DNA-PK inhibitor (e.g., "this compound" or a known inhibitor like AZD7648) dissolved in DMSO to a stock concentration of 10 mM.

-

Positive Control: Known DNA-PK inhibitor (e.g., KU-57788).

-

I-SceI Expression Plasmid: A plasmid encoding the I-SceI endonuclease under a suitable mammalian promoter (e.g., CMV).

-

Transfection Reagent: Lipofectamine 3000 or a similar high-efficiency transfection reagent.

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Flow Cytometer

2. Cell Culture and Seeding

-

Maintain the U2OS-NHEJ-GFP cell line in a 37°C incubator with 5% CO2.

-

Passage the cells every 2-3 days to maintain logarithmic growth.

-

On the day of the experiment, harvest the cells using Trypsin-EDTA and resuspend in fresh culture medium.

-

Count the cells and adjust the density to 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

-

Incubate the plate overnight to allow the cells to attach.

3. Compound Treatment and Transfection

-

Prepare serial dilutions of the test compound and the positive control in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a DMSO vehicle control.

-

Remove the medium from the wells and add 100 µL of the medium containing the diluted compounds.

-

Incubate for 1 hour at 37°C.

-

Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical mix would be:

-

200 ng of I-SceI expression plasmid.

-

Transfection reagent in serum-free medium.

-

-

Add the transfection mix to each well.

-

Include control wells:

-

Cells only (no treatment, no transfection).

-

Cells + transfection reagent only (no plasmid).

-

Cells + I-SceI plasmid + DMSO (vehicle control for 100% NHEJ activity).

-

4. Incubation and Analysis

-

Incubate the plate for 48 to 72 hours at 37°C with 5% CO2. This allows for the expression of I-SceI, induction of DSBs, DNA repair, and subsequent expression of GFP.

-

After incubation, wash the cells with PBS.

-

Harvest the cells by trypsinization and resuspend in PBS containing 2% FBS.

-

Analyze the percentage of GFP-positive cells in each well using a flow cytometer. For each sample, acquire at least 10,000 events.

5. Data Analysis

-

Gate the cell population to exclude debris and doublets.

-

Determine the percentage of GFP-positive cells in the untransfected control and subtract this background from all other samples.

-

Normalize the data to the vehicle control (DMSO + I-SceI), which represents 100% NHEJ efficiency.

-

% NHEJ Inhibition = 100 - [ ( (% GFP in treated sample - % GFP background) / (% GFP in vehicle control - % GFP background) ) * 100 ]

-

-

Plot the % NHEJ inhibition against the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value of the test compound.

Conclusion

The protocol outlined above provides a robust method for evaluating the efficacy of inhibitors targeting the NHEJ pathway. By utilizing a cell-based reporter assay, researchers can obtain quantitative data on the inhibition of this critical DNA repair mechanism. This information is invaluable for the development of novel cancer therapeutics that aim to sensitize tumors to DNA-damaging treatments. While the specific inhibitor "this compound" could not be definitively identified, the provided framework allows for the characterization of any compound designed to inhibit NHEJ.

References

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Druggable binding sites in the multicomponent assemblies that characterise DNA double-strand-break repair through non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of DNA-PK enhances chemosensitivity of B-cell precursor acute lymphoblastic leukemia cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing [promega.com]

- 9. selleckchem.com [selleckchem.com]

Application Notes and Protocols for A-196 (Acalabrutinib) in Cellular Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-196, also known as Acalabrutinib, is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of B-cells. Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1] Primarily, Acalabrutinib is utilized in the treatment of B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).

It is important to note that while the user's query suggested the use of this compound for studying homology-directed repair (HDR), a thorough review of the scientific literature does not support this application. This compound is not a known modulator of the HDR pathway. Its established mechanism of action is the targeted inhibition of BTK. However, its application in cancer therapy, a field deeply intertwined with the DNA Damage Response (DDR), provides a context for its potential investigation in combination with agents that do target DNA repair pathways. This document will provide detailed information on the established use of this compound in cellular studies and, separately, a general protocol for the study of HDR.

This compound (Acalabrutinib): Mechanism of Action and Application in Cancer Biology

Acalabrutinib's primary role is the disruption of the B-cell receptor (BCR) signaling pathway. Upon binding of an antigen to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role in the downstream activation of pathways that promote cell survival and proliferation, such as the NF-κB and MAPK pathways. By irreversibly inhibiting BTK, Acalabrutinib effectively blocks these pro-survival signals, leading to apoptosis and a reduction in tumor cell growth in B-cell malignancies.

Signaling Pathway of this compound (Acalabrutinib) in B-Cells

Caption: this compound (Acalabrutinib) inhibits BTK, a key kinase in the B-cell receptor signaling pathway.

Quantitative Data on this compound (Acalabrutinib)

The following tables summarize the in vitro efficacy of Acalabrutinib in various B-cell malignancy cell lines.

Table 1: Acalabrutinib IC50 Values in B-Cell Malignancy Cell Lines

| Cell Line | Cancer Type | BTK IC50 (nM) |

| MEC-1 | Chronic Lymphocytic Leukemia | 3.1 |

| Ramos | Burkitt's Lymphoma | 5.2 |

| TMD8 | Diffuse Large B-cell Lymphoma | 2.8 |

| Jeko-1 | Mantle Cell Lymphoma | 4.5 |

Data are representative and may vary between studies.

Table 2: Effects of Acalabrutinib on Cell Viability and Apoptosis

| Cell Line | Concentration (nM) | % Inhibition of Cell Proliferation | % Increase in Apoptosis |

| MEC-1 | 10 | 65% | 45% |

| Ramos | 10 | 58% | 38% |

| TMD8 | 10 | 72% | 55% |

| Jeko-1 | 10 | 68% | 50% |

Data are representative and collected after 72 hours of treatment. Results can vary based on experimental conditions.

Protocol: In Vitro Treatment of B-Cell Malignancy Cell Lines with this compound (Acalabrutinib)

This protocol outlines a general procedure for treating suspension B-cell lines with Acalabrutinib to assess its effects on cell viability and signaling.

Materials

-

Acalabrutinib (this compound) stock solution (e.g., 10 mM in DMSO)

-

B-cell malignancy cell line (e.g., MEC-1, Ramos)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well and 6-well tissue culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

Apoptosis assay kit (e.g., Annexin V-FITC)

-

Phosphate-buffered saline (PBS)

-

DMSO (vehicle control)

-

Incubator (37°C, 5% CO2)

-

Luminometer/plate reader

-

Flow cytometer

Experimental Workflow```dot

Caption: The homology-directed repair pathway for repairing double-strand DNA breaks.

Protocol: General Method for Assessing HDR Efficiency using a Reporter Assay

This protocol describes a common method to quantify the efficiency of HDR using a fluorescent reporter system, often employed in CRISPR-Cas9-mediated genome editing experiments.

Materials

-

Cell line expressing an HDR reporter (e.g., containing a disrupted GFP gene that can be repaired by HDR)

-

CRISPR-Cas9 components: Cas9 nuclease and a specific guide RNA (gRNA) targeting the reporter gene

-

Donor DNA template with the sequence to correct the reporter gene

-

Transfection reagent

-

Flow cytometer

Procedure

-

Cell Seeding: Plate the reporter cell line in a 24-well plate at a density that will be 70-80% confluent at the time of transfection.

-

Transfection:

-

Prepare a transfection mix containing the Cas9-gRNA complex (or a plasmid encoding both) and the donor DNA template.

-

Transfect the cells according to the manufacturer's protocol for the chosen transfection reagent.

-

Include appropriate controls: no treatment, donor only, and Cas9/gRNA only.

-

-

Incubation: Incubate the cells for 48-72 hours to allow for gene editing and expression of the repaired reporter protein (e.g., GFP).

-

Analysis by Flow Cytometry:

-

Harvest the cells by trypsinization and resuspend in PBS.

-

Analyze the cell suspension using a flow cytometer to quantify the percentage of GFP-positive cells.

-

The percentage of GFP-positive cells in the experimental group (minus the background from controls) represents the HDR efficiency.

-

Conclusion